molecular formula C12H14O4 B080387 Tetramethylterephthalic acid CAS No. 14458-05-0

Tetramethylterephthalic acid

Cat. No. B080387
CAS RN: 14458-05-0
M. Wt: 222.24 g/mol
InChI Key: NEOZDUDLYDUOTE-UHFFFAOYSA-N
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Description

Tetramethylterephthalic acid, also known as 2,3,5,6-tetramethylterephthalic acid, is a chemical compound with the molecular formula C12H14O4 .


Molecular Structure Analysis

The molecular structure of Tetramethylterephthalic acid consists of 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms, giving it a molecular weight of 222.24 g/mol .

Scientific Research Applications

Environmental Remediation and Wastewater Treatment

  • Treatment of Toxic Pollutants in Wastewater : A study by Garg and Prasad (2017) reviewed biological and physicochemical technologies for treating purified terephthalic acid (PTA) wastewater. Advanced oxidation processes were identified as best for treating major pollutants like Terephthalic acid (TA), highlighting the environmental applications of similar compounds【Garg & Prasad, 2017】(source).

Chemical Recycling

  • Recycling of Polyethylene Terephthalate (PET) : Research by Karayannidis and Achilias (2007) on the chemical recycling of PET bottles involved hydrolysis to recover pure terephthalic acid, a process potentially applicable to derivatives like TMTA for sustainability efforts【Karayannidis & Achilias, 2007】(source).

Nanotechnology in Ophthalmology

  • Nanobiotechnology Applications : Nguyen et al. (2010) discussed the progress in nanotechnology for drug delivery, gene therapy, and regenerative medicine in ophthalmology, a field where TMTA derivatives could have implications【Nguyen, Meyyappan, & Yiu, 2010】(source).

Advanced Materials Development

  • Enhancing Thermoelectric Performance : Zhu et al. (2017) explored treatments on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) to improve its thermoelectric properties, indicating potential areas of material science research relevant to TMTA derivatives【Zhu, Liu, Jiang, Xu, & Liu, 2017】(source).

Soil Remediation

  • In Situ Chemical Stabilization of Contaminated Soil : Kumpiene et al. (2019) reviewed the chemical stabilization of metals and metalloids in soil, a technique that could potentially apply to compounds like TMTA for environmental clean-up efforts【Kumpiene, Antelo, Brännvall, Carabante, Ek, Komárek, Söderberg, & Wårell, 2019】(source).

Safety And Hazards

When handling Tetramethylterephthalic acid, it is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) .

Future Directions

Tetramethylterephthalic acid has been used in the synthesis of the mixed-ligand metal–organic framework (MOF) DMOF-1 . This suggests potential applications in materials science and environmental remediation.

properties

IUPAC Name

2,3,5,6-tetramethylterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-5-6(2)10(12(15)16)8(4)7(3)9(5)11(13)14/h1-4H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOZDUDLYDUOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C(=O)O)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294069
Record name TETRAMETHYLTEREPHTHALIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethylterephthalic acid

CAS RN

14458-05-0
Record name 14458-05-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TETRAMETHYLTEREPHTHALIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,3,5,6-Tetramethyl-p-xylene-α,α'-diol (5.0 g, 26 mmol) was suspended in 250 mL of distilled acetone, and cooled to 0° C. To a separate solution of chromium (VI) oxide (14.15 g, 0.14 ml) in 50 mL of water was dropwise added concentrated sulfuric acid (14.5 mL, 0.26 mol) at 0° C. during 45 minutes. This mixture was then added dropwise during 30 minutes to the acetone solution, with stirring at 0° C. The mixture was stirred vigorously at 0° C. for 1 hour, then at room temperature for 18 hours. The reaction mixture was concentrated by rotary evaporation, and 1 NHCl was added to attain pH 1. The product was precipitated by cooling, then was filtered, washed with water (3×) and diethyl ether (3×), and dried at high vacuum to afford 4.55 g (80%) of the product (HOOC--C6 (CH3)4 --COOH) as a white solid, m.p. >300° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
14.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0.14 mL
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

Synthesis routes and methods II

Procedure details

2,3,5,6-Tetramethyl-p-xylene-α,α'-diol (5.0 g, 26 mmol) was suspended in 250 mL of distilled acetone, and cooled to 0° C. To a separate solution of chromium (VI) oxide (14.15 g, 0.14 ml) in 50 mL of water was dropwise added concentrated sulfuric acid (14.5 mL, 0.26 mol) at 0° C. during 45 minutes. This mixture was then added dropwise during 30 minutes to the acetone solution, with stirring at 0° C. The mixture was stirred vigorously at 0° C. for 1 hour, then at room temperature for 18 hours. The reaction mixture was concentrated by rotary evaporation, and 1NHCl was added to attain pH 1. The product was precipitated by cooling, then was filtered, washed with water (3×) and diethyl ether (3×), and dried at high vacuum to afford 4.55 g (80%) of the product (HOOC--C6 (CH3)4 --COOH) as a white solid, m.p. >300° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
14.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0.14 mL
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

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